An In-depth Technical Guide to the Chemical Properties of 2-(2,3-Dichlorophenoxy)acetohydrazide
An In-depth Technical Guide to the Chemical Properties of 2-(2,3-Dichlorophenoxy)acetohydrazide
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 2-(2,3-Dichlorophenoxy)acetohydrazide. As a member of the phenoxyacetic acid derivative family, this compound shares a structural resemblance to widely used herbicides. However, specific data for the 2,3-dichloro isomer is not extensively available in the public domain. This guide, therefore, synthesizes known information on analogous compounds and the constituent functional groups to provide a predictive and contextual understanding for researchers, scientists, and drug development professionals. The aim is to offer a foundational resource that facilitates further investigation and application of this molecule. All information is presented with a commitment to scientific integrity, with clear distinctions between experimental and predicted data.
Chemical Identity and Physicochemical Properties
2-(2,3-Dichlorophenoxy)acetohydrazide is a synthetic organic compound. Its core structure consists of a 2,3-dichlorophenoxy group linked to an acetohydrazide moiety via an ether bond.
Identifiers and Molecular Details
| Property | Value | Source |
| IUPAC Name | 2-(2,3-dichlorophenoxy)acetohydrazide | PubChem[1] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | PubChem[1] |
| Molecular Weight | 235.06 g/mol | PubChem[1] |
| CAS Number | 153860-25-4 | PubChem[1] |
| PubChem CID | 2758141 | PubChem[1] |
Physicochemical Properties
| Property | 2-(2,3-Dichlorophenoxy)acetohydrazide (Computed) | 2-(2,4-Dichlorophenoxy)acetohydrazide (Experimental/Computed) | Source |
| Melting Point | Not Available | Not Available (Precursor 2,4-D melts at 140.5 °C) | Wikipedia[2] |
| Boiling Point | Not Available | Not Available | |
| Solubility | Not Available | Not Available | |
| logP | Not Available | 1.8 (Computed) | PubChem[3] |
| pKa | Not Available | Not Available | |
| Hydrogen Bond Donors | Not Available | 2 (Computed) | PubChem[3] |
| Hydrogen Bond Acceptors | Not Available | 3 (Computed) | PubChem[3] |
| Rotatable Bonds | Not Available | 3 (Computed) | PubChem[3] |
Synthesis and Purification
A definitive, published synthetic protocol specifically for 2-(2,3-Dichlorophenoxy)acetohydrazide is not currently available. However, a logical and well-established synthetic route can be proposed based on the known chemistry of phenoxyacetic acids and their derivatives. The synthesis would likely proceed in two main steps:
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Synthesis of the precursor, 2-(2,3-Dichlorophenoxy)acetic acid: This can be achieved through the Williamson ether synthesis, reacting 2,3-dichlorophenol with an acetate synthon, such as chloroacetic acid, in the presence of a base.
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Conversion to the acetohydrazide: The resulting carboxylic acid can then be converted to the corresponding hydrazide by reaction with hydrazine hydrate, typically after activation of the carboxylic acid (e.g., via an ester intermediate).
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(2,3-Dichlorophenoxy)acetohydrazide.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(2,3-Dichlorophenoxy)acetic acid
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To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., ethanol or water), add a stoichiometric amount of a base such as sodium hydroxide to form the corresponding phenoxide.
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Slowly add an aqueous solution of chloroacetic acid, neutralized with the same base, to the phenoxide solution.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
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After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-(2,3-Dichlorophenoxy)acetic acid.
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Collect the solid product by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
Step 2: Synthesis of 2-(2,3-Dichlorophenoxy)acetohydrazide
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Suspend the 2-(2,3-Dichlorophenoxy)acetic acid in an excess of a lower alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Heat the mixture to reflux for several hours to facilitate esterification.
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After cooling, neutralize the excess acid and concentrate the solution under reduced pressure to obtain the crude ester.
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Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add a slight excess of hydrazine hydrate.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(2,3-Dichlorophenoxy)acetohydrazide.
Spectroscopic and Analytical Characterization
As no experimental spectroscopic data for 2-(2,3-Dichlorophenoxy)acetohydrazide has been published, the following are predicted values based on its chemical structure and data from analogous compounds.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | * Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. The specific coupling patterns will depend on the 2,3-dichloro substitution. * -OCH₂- Protons: A singlet at approximately δ 4.5-5.0 ppm. * -NH-NH₂ Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The -NH- proton is expected to be more downfield than the -NH₂ protons. |
| ¹³C NMR | * Carbonyl Carbon: A signal around δ 165-175 ppm. * Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons bearing the chlorine atoms will show characteristic shifts. * -OCH₂- Carbon: A signal around δ 65-75 ppm. |
| IR Spectroscopy | * N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹. * C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹. * C-O-C Stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). * C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹. |
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) would be suitable methods. Gas Chromatography (GC) coupled with MS could also be employed, potentially after derivatization to improve volatility.
Reactivity and Stability
The reactivity of 2-(2,3-Dichlorophenoxy)acetohydrazide is primarily dictated by the acetohydrazide functional group.
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Condensation Reactions: The terminal -NH₂ group is nucleophilic and can readily react with aldehydes and ketones to form the corresponding hydrazones. This is a common reaction for creating derivatives with potentially altered biological activities.
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Acylation: The nitrogen atoms of the hydrazide can be acylated by reaction with acyl chlorides or anhydrides.
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Cyclization Reactions: Acetohydrazides are versatile precursors for the synthesis of various five-membered heterocyclic compounds, such as oxadiazoles and pyrazoles.
The dichlorophenoxy moiety is generally stable under normal laboratory conditions. The ether linkage is robust, and the aromatic ring is deactivated towards electrophilic substitution due to the presence of the two chlorine atoms.
The compound should be stored in a cool, dry place, away from strong oxidizing agents and sources of ignition.
Potential Biological Activity and Mechanism of Action
While no specific biological activities have been reported for 2-(2,3-Dichlorophenoxy)acetohydrazide, its structural similarity to phenoxy herbicides like 2,4-D suggests it may possess similar herbicidal properties.[2] Phenoxy herbicides act as synthetic auxins, which are plant growth hormones.[4]
Proposed Mechanism of Action (Herbicidal)
At excessive concentrations, synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth. This ultimately results in the death of the plant. The proposed mechanism involves the binding of the molecule to auxin-binding proteins, which triggers a cascade of downstream effects, including altered gene expression and protein synthesis, leading to the observed phytotoxicity.[4]
Caption: Proposed mechanism of action of 2-(2,3-Dichlorophenoxy)acetohydrazide as a synthetic auxin herbicide.
Safety and Handling
There is no specific safety and handling data available for 2-(2,3-Dichlorophenoxy)acetohydrazide. However, based on the GHS hazard classifications for the structurally similar 2-(2,4-Dichlorophenoxy)acetohydrazide, the following precautions should be considered:
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Causes skin irritation (H315) [3]
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Causes serious eye irritation (H319) [3]
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May cause respiratory irritation (H335) [3]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
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PubChem. 2-(2,4-Dichlorophenoxy)acetohydrazide. National Center for Biotechnology Information. [Link]
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PubChem. 2-(2,4-Dichlorophenoxy)acetohydrazide. National Center for Biotechnology Information. [Link]
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PubChem. 2-(2,3-Dichlorophenoxy)acetohydrazide. National Center for Biotechnology Information. [Link]
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Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
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Zeng, G. et al. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(5), 387-397. 2013. [Link]
